molecular formula C10H14ClNO3 B12007882 O-phenylhomoserine hydrochloride

O-phenylhomoserine hydrochloride

Cat. No.: B12007882
M. Wt: 231.67 g/mol
InChI Key: RTORIRNOEJQMMN-UHFFFAOYSA-N
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Description

O-phenylhomoserine hydrochloride is a chemical compound with the molecular formula C6H8ClNO. It is a derivative of homoserine, an amino acid, and is characterized by the presence of a phenyl group attached to the homoserine backbone. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-phenylhomoserine hydrochloride typically involves the reaction of homoserine with phenylhydroxylamine in the presence of hydrochloric acid. The reaction conditions often include maintaining a low temperature to ensure the stability of the intermediate compounds. The process can be summarized as follows:

  • Homoserine is reacted with phenylhydroxylamine.
  • Hydrochloric acid is added to the reaction mixture.
  • The reaction is carried out at low temperatures to prevent decomposition.
  • The product is purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and yield. The process may also include additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-phenylhomoserine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

O-phenylhomoserine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme reactions and protein synthesis.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of O-phenylhomoserine hydrochloride involves its interaction with specific molecular targets. The phenyl group enhances its ability to interact with enzymes and other proteins, making it a valuable tool in biochemical studies. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    O-acetyl-L-homoserine: Another derivative of homoserine, used in similar applications.

    O-benzylhydroxylamine hydrochloride: A related compound with different functional groups.

    L-homoserine lactone: A compound used in quorum sensing studies.

Uniqueness

O-phenylhomoserine hydrochloride is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in studies requiring specific interactions with proteins and enzymes.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-amino-4-phenoxybutanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H

InChI Key

RTORIRNOEJQMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl

Origin of Product

United States

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